molecular formula C33H25FN4O2 B15109256 (4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15109256
M. Wt: 528.6 g/mol
InChI Key: ZMUWWVPYPTUXRF-COEJQBHMSA-N
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Description

The compound “(4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative characterized by a conjugated dihydro-3H-pyrazol-3-one core. Its structure features a (4Z)-configured methylidene group bridging two aromatic systems: a 1-phenylpyrazole moiety substituted with a 3-[(2-fluorobenzyl)oxy]phenyl group and a 5-methyl-2-phenylpyrazol-3-one ring.

Properties

Molecular Formula

C33H25FN4O2

Molecular Weight

528.6 g/mol

IUPAC Name

(4Z)-4-[[3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C33H25FN4O2/c1-23-30(33(39)38(35-23)28-15-6-3-7-16-28)20-26-21-37(27-13-4-2-5-14-27)36-32(26)24-12-10-17-29(19-24)40-22-25-11-8-9-18-31(25)34/h2-21H,22H2,1H3/b30-20-

InChI Key

ZMUWWVPYPTUXRF-COEJQBHMSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC(=CC=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound (4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazolone core, which is known for its diverse pharmacological properties. The presence of a 2-fluorobenzyl group and various phenyl substitutions enhances its potential biological interactions.

Antimicrobial Activity

Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains.

Key Findings:

  • A study demonstrated that pyrazolone derivatives exhibited antibacterial activity against Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.39 mg/mL for some derivatives .
  • The introduction of electron-withdrawing groups like fluorine can enhance the antimicrobial activity of pyrazolones, as seen in related compounds .

Anti-inflammatory Activity

The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes.

Key Findings:

  • Derivatives with similar scaffolds have been reported to exhibit selective COX-II inhibitory activity, with some showing IC50 values as low as 0.011 μM, indicating potent anti-inflammatory effects .
  • The anti-inflammatory action is often linked to the modulation of nitric oxide production and cytokine release, contributing to reduced inflammation .

Anticancer Activity

Pyrazolone derivatives have also been explored for their anticancer properties.

Key Findings:

  • Certain pyrazolone compounds have shown promising results in inducing apoptosis in cancer cell lines. For example, a derivative was noted for its ability to inhibit RalA, a protein activated in various cancers .
  • Molecular docking studies suggest that the binding affinity of these compounds to cancer-related targets is significantly enhanced by specific substituents on the pyrazolone ring .

Structure-Activity Relationship (SAR)

The biological activities of pyrazolone derivatives are closely related to their structural features. Key aspects include:

  • Substituent Effects: Electron-withdrawing groups generally enhance antibacterial activity.
  • Core Structure: The presence of the pyrazolone ring is essential for maintaining biological activity across different assays.
  • Molecular Interactions: Docking studies reveal that specific interactions with target proteins can be optimized through structural modifications.

Case Studies

StudyCompoundActivityMIC/IC50
Abdel Reheim & Baker (2017)Compound 29Antibacterial0.39 mg/mL
Bhattacharjee et al. (2019)Various PyrazolonesAntibacterial0.39 - 0.78 mg/mL
Eren et al. (2023)PYZ3COX-II Inhibitor0.011 μM
Zhang et al. (2020)Derivative 72Anticancer (RalA Inhibition)Not specified

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Selected Pyrazolone Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound ~C₃₃H₂₄FN₄O₂* 2-Fluorobenzyloxy, phenyl, methyl, (4Z)-methylidene ~549.58 Fluorinated aryl ether, pyrazolone core
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one C₁₈H₁₆N₂O₂ 4-Methoxybenzylidene, phenyl, methyl 292.34 Methoxy, conjugated enone
(4Z)-4-[[3-(4-Methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2,5-diphenylpyrazol-3-one C₃₂H₂₄N₄O 4-Methylphenyl, diphenyl, (4Z)-methylidene 480.56 Methylphenyl, extended π-system
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one C₂₁H₁₉FN₆O 4-Fluorophenyl, triazolylmethyl, ethylidene 390.42 Triazole, fluorophenyl
2-Phenyl-5-(trifluoromethyl)-4-([3-(trifluoromethyl)anilino]methylene)-2,4-dihydro-3H-pyrazol-3-one C₁₈H₁₁F₆N₃O Trifluoromethyl (x2), anilino 399.29 Strong electron-withdrawing CF₃ groups

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-fluorobenzyloxy group contrasts with the methoxy group in , which is electron-donating.
  • Steric Effects: The 2-fluorobenzyloxy substituent introduces steric hindrance compared to smaller groups like methyl or methoxy, which may influence crystal packing or binding interactions in biological systems .
  • Extended π-Systems: Compounds like the diphenyl derivative in exhibit enhanced conjugation, which could affect UV-Vis absorption properties or intermolecular π-π stacking in solid-state structures.

Structural and Crystallographic Insights

  • Hydrogen Bonding Patterns: Pyrazolone derivatives frequently exhibit N–H···O hydrogen bonds, as seen in . The target compound’s 2-fluorobenzyloxy group may engage in C–H···F interactions, altering crystal packing compared to non-fluorinated analogs.
  • Torsional Angles: Substituents like the 4-methylphenyl group in influence dihedral angles between aromatic rings, affecting molecular planarity and solid-state properties.

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